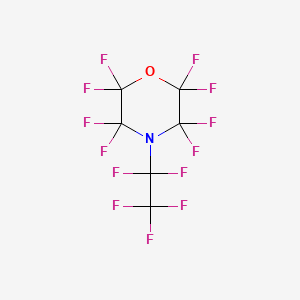

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)-

Description

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- is a highly fluorinated morpholine derivative characterized by eight fluorine atoms on the morpholine ring and a pentafluoroethyl (-C₂F₅) substituent at the 4-position. This structural configuration imparts exceptional chemical stability, hydrophobicity, and resistance to thermal and oxidative degradation. These compounds are typically utilized in specialized industrial applications, including functional fluids, surfactants, and polymer processing aids .

Properties

CAS No. |

55716-11-5 |

|---|---|

Molecular Formula |

C6F13NO |

Molecular Weight |

349.05 g/mol |

IUPAC Name |

2,2,3,3,5,5,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)morpholine |

InChI |

InChI=1S/C6F13NO/c7-1(8,9)2(10,11)20-3(12,13)5(16,17)21-6(18,19)4(20,14)15 |

InChI Key |

BMPMIPFMFUBMNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(OC(C(N1C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a classical and widely used method for preparing highly fluorinated organic compounds, including perfluorinated morpholine derivatives.

Process Description : The organic precursor (often a methyl ester or amine derivative) is dissolved in anhydrous liquid hydrogen fluoride (HF). An electric current is passed through the solution, replacing hydrogen atoms with fluorine atoms via electrolysis.

Application to Morpholine Derivatives : For the target compound, a suitable morpholine precursor with alkyl substituents can be subjected to ECF to achieve perfluorination of the ring carbons and the pentafluoroethyl substituent.

Key References : The method is described in detail in U.S. Patent No. 2,713,593 and in R.E. Banks’ work on organofluorine compounds (1982). The process yields a mixture of linear and branched perfluorinated isomers, with control over the reaction conditions influencing the product distribution.

Advantages : ECF allows direct fluorination of complex molecules, producing fully fluorinated products.

Limitations : The process requires handling of hazardous HF and can produce isomeric mixtures requiring further purification. Also, major manufacturers are moving away from ECF due to environmental and safety concerns.

Nucleophilic Addition to Perfluoroolefins

Reaction with Morpholine : Internal perfluoroolefins can react with morpholine under nucleophilic substitution conditions. For example, perfluoroalkenes such as perfluoro-2-methylpent-2-ene react with morpholine in acetonitrile in the presence of bases like pyridine or triethylamine to form fluorinated morpholine derivatives.

Mechanism : The nucleophilic nitrogen of morpholine attacks the electrophilic carbon of the perfluoroolefin, leading to substitution of fluorine atoms and formation of the fluorinated morpholine ring with perfluoroalkyl substituents.

Reported Products : Studies have shown formation of compounds such as 1-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-morpholine and related octafluoro-substituted morpholines in specific ratios.

Reaction Conditions : Typically performed in absolute acetonitrile with equimolar amounts of base to trap released HF.

Advantages : This method allows selective introduction of fluorinated substituents onto morpholine rings without full electrochemical fluorination.

Limitations : Requires careful control of reaction conditions and stoichiometry; side reactions and isomer formation can occur.

Use of Fluorinated Building Blocks and Subsequent Functionalization

Starting Materials : Fluorinated alkyl halides or esters such as pentafluoroethyl iodide or perfluorinated methyl esters can be used as building blocks.

Synthetic Route : These fluorinated intermediates can be reacted with morpholine or its derivatives via nucleophilic substitution or Michael addition reactions to install the pentafluoroethyl group at the 4-position of the morpholine ring.

Further Fluorination : Partial fluorination of the morpholine ring can be achieved by selective fluorination reagents or by stepwise fluorination of precursors.

References : Literature indicates that methyl esters prepared by Michael reactions of amines with alkenes (e.g., methyl methacrylate) can be electrochemically fluorinated to yield perfluorinated acyl fluorides, which upon reaction with metal carbonates produce fluorinated morpholine derivatives.

Comparative Summary of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Electrochemical Fluorination (ECF) | Electrolysis in liquid HF replacing H with F on organic precursors | Direct full fluorination; industrial scale | Hazardous reagents; isomer mixtures; environmental concerns |

| Nucleophilic Addition to Perfluoroolefins | Reaction of morpholine with perfluoroalkenes in presence of base | Selective substitution; milder conditions | Requires precise control; possible side products |

| Fluorinated Building Blocks + Functionalization | Use of fluorinated alkyl halides/esters reacted with morpholine derivatives | Modular synthesis; control over substitution | Multi-step; availability of fluorinated intermediates |

Detailed Research Findings and Data

Electrochemical Fluorination Data

Typical Conditions : Organic precursor dissolved in anhydrous HF, current density controlled to optimize fluorination.

Product Purity : Mixtures of linear and branched isomers; purification by distillation or chromatography required.

Yields : Variable, often moderate to good depending on precursor and reaction time.

Nucleophilic Addition Reaction Data

Reaction Example : Perfluoro-2-methylpent-2-ene + morpholine + pyridine in acetonitrile.

Product Ratio : Formation of 1-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-morpholine and 1-[octafluoro-2-(trifluoromethyl)-1-pentenyl]-morpholine in a ratio of approximately 1:3.49.

Reaction Time and Temperature : Typically room temperature to mild heating; reaction times vary from hours to days.

Metal Carbonate Treatment

- Process : Perfluorinated acyl fluorides obtained from ECF are reacted with metal carbonates (e.g., potassium carbonate, sodium carbonate) at elevated temperatures to yield the fluorinated morpholine derivatives.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Michael reaction (amine + alkene) | Morpholine + methyl methacrylate, base | Methyl ester precursor |

| Electrochemical fluorination | Precursor + liquid HF + electric current | Perfluorinated acyl fluoride intermediate |

| Metal carbonate treatment | Acyl fluoride + K2CO3 or Na2CO3, heat | Fluorinated morpholine derivative |

| Nucleophilic addition | Morpholine + perfluoroolefin + base, solvent | Fluorinated morpholine with perfluoroalkyl substituent |

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

- Fluorinated Surfactants

- Chemical Intermediates

- Polymer Chemistry

- Pharmaceutical Applications

Industrial Uses

Environmental Considerations

The environmental impact of perfluorinated compounds is a significant concern due to their persistence and bioaccumulation potential. Morpholine derivatives have been classified as substances of very high concern (SVHC) under REACH regulations due to their environmental persistence (vPvB properties) .

Case Studies

- Case Study on Fluorinated Surfactants

- Polymer Durability Testing

Mechanism of Action

The mechanism of action of Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. This compound can interact with enzymes, receptors, or other biomolecules, potentially altering their function or stability.

Comparison with Similar Compounds

Key Observations:

The heptafluoropropyl-substituted morpholine in the SVHC-listed reaction mass exhibits extreme environmental persistence (vPvB), whereas the trifluoromethyl analog (CAS 382-28-5) lacks such classification, suggesting lower ecological risk . The pentafluoroethyl substituent in the target compound likely confers intermediate properties between trifluoromethyl and heptafluoropropyl analogs.

Industrial Applications :

- All fluorinated morpholines are niche chemicals used in high-performance applications. For example, the SVHC-listed reaction mass is employed in functional fluids and manufacturing processes, while CAS 382-28-5 serves as a laboratory reagent .

Biological Activity

Morpholine derivatives are significant in medicinal chemistry due to their diverse biological activities and pharmacological potentials. The compound "Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)-" represents a unique class of morpholine derivatives characterized by multiple fluorinated groups. This article explores the biological activity of this compound based on existing research and case studies.

Chemical Structure and Properties

Morpholine derivatives typically possess a six-membered ring containing one nitrogen atom and one oxygen atom. The specific compound in focus is heavily fluorinated, which influences its physicochemical properties such as lipophilicity and solubility.

Key Properties:

- Fluorination: Enhances stability and alters interaction with biological targets.

- Lipophilicity: Affects permeability across biological membranes.

Biological Activity Overview

Research indicates that morpholine derivatives exhibit a range of biological activities including:

- Neuropharmacological effects: Modulation of neurotransmitter receptors.

- Antitumor activity: Inhibition of enzymes related to cancer progression.

- Antimicrobial properties: Activity against various pathogens.

The biological activity of morpholine derivatives can be attributed to their ability to interact with various molecular targets:

- Receptor Modulation:

- Enzyme Inhibition:

Case Studies

Several studies highlight the effectiveness of morpholine derivatives:

- Neurodegenerative Diseases:

- Anticancer Activity:

- Antimicrobial Effects:

Data Table: Biological Activities of Morpholine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.